![molecular formula C24H24F2N6O2 B2758136 7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898427-90-2](/img/structure/B2758136.png)
7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24F2N6O2 and its molecular weight is 466.493. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Antimycobacterial Activity
A study by Konduri et al. (2020) on the synthesis of novel purine linked piperazine derivatives aimed to identify potent inhibitors of Mycobacterium tuberculosis. The compounds targeted MurB to disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects. This research highlighted a series of these derivatives showing promising activity against Mycobacterium tuberculosis H37Rv, with potencies surpassing some current clinical drugs like Ethambutol. The findings also involved computational molecular docking analysis to model the interactions of inhibitors with MurB, offering a foundation for the development of future preclinical agents against tuberculosis (Konduri et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of novel piperazine substituted naphthalimide compounds. Their research provided insights into how these derivatives can serve as pH probes due to their fluorescence response to pH changes. The study contributes to understanding the fluorescence quenching mechanism via the photoelectron transfer process, highlighting the potential application of these compounds in molecular probes and sensors (Gan et al., 2003).
Cardiovascular Activity of Piperazine Derivatives
Research by Chłoń-Rzepa et al. (2004) on the synthesis and cardiovascular activity of new 8-alkylamino derivatives revealed significant antiarrhythmic and hypotensive activities. The study examined the compounds' affinities for alpha1- and alpha2-adrenoreceptor, identifying specific derivatives with strong prophylactic antiarrhythmic activity. This work provides a basis for the development of new cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Synthesis and Anticancer Activity
Kumar and Sharma (2022) conducted a study on the synthesis and anticancer activity of N-substituted indole derivatives, including those related to the query compound. Their work focused on synthesizing compounds for inhibiting topoisomerase-I enzyme, with specific derivatives showing significant activity against MCF-7 human breast cancer cell line. This research contributes to the field of cancer treatment by identifying potential chemotherapeutic agents (Kumar & Sharma, 2022).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-8-19(26)9-5-17)23(27-21)31-12-10-30(11-13-31)14-16-2-6-18(25)7-3-16/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWSCMYJSXSZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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